Sodium percarbonate

Vue d'ensemble

Description

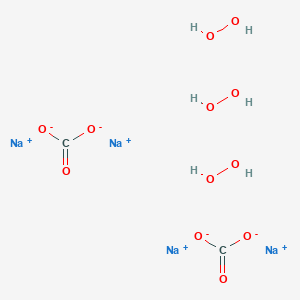

Sodium percarbonate, also known as sodium carbonate peroxide, is a chemical compound with the formula ( \text{Na}_2\text{CO}_3 \cdot 3\text{H}_2\text{O}_2 ). It is an adduct of sodium carbonate (commonly known as soda ash or washing soda) and hydrogen peroxide. This compound is a colorless, crystalline, hygroscopic, and water-soluble solid. This compound is widely used as an eco-friendly bleaching agent and cleaning product due to its ability to release hydrogen peroxide when dissolved in water .

Méthodes De Préparation

Synthetic Routes and Reaction Conditions: Sodium percarbonate is typically synthesized by crystallizing a solution of sodium carbonate and hydrogen peroxide under controlled pH and concentration conditions. This method ensures the formation of the desired adduct with the correct stoichiometry .

Industrial Production Methods: Industrially, this compound is produced by reacting sodium carbonate with concentrated hydrogen peroxide solution. The reaction is carried out in an aqueous medium, and the resulting product is crystallized to obtain this compound. Another method involves treating dry sodium carbonate directly with concentrated hydrogen peroxide solution .

Types of Reactions:

Oxidation: this compound acts as a source of hydrogen peroxide, which is a strong oxidizing agent. It can oxidize various organic and inorganic compounds.

Decomposition: When dissolved in water, this compound decomposes to release hydrogen peroxide, which further decomposes into water and oxygen.

Common Reagents and Conditions:

Oxidation Reactions: this compound is used in the presence of water to release hydrogen peroxide, which then participates in oxidation reactions. Common reagents include organic compounds (for bleaching) and inorganic compounds (for disinfection).

Decomposition Conditions: The decomposition of this compound is facilitated by water and can be accelerated by the presence of catalysts or high temperatures.

Major Products Formed:

Oxidation Products: Depending on the substrate, the oxidation reactions can produce a variety of products, including bleached organic compounds and oxidized inorganic species.

Decomposition Products: The primary products of decomposition are water and oxygen.

Applications De Recherche Scientifique

Applications in Cleaning Products

Household Cleaning

Sodium percarbonate is primarily used as a bleaching agent in laundry detergents and cleaning products. It effectively removes stains and brightens fabrics by releasing hydrogen peroxide upon dissolution.

| Application Type | Description |

|---|---|

| Laundry Detergents | Used in powders and tablets for stain removal |

| Dishwashing Products | Included in machine dishwashing formulations |

| Surface Cleaners | Acts as a disinfectant and stain remover |

Case Study: Laundry Detergent Efficacy

A study demonstrated that laundry detergents containing this compound significantly outperformed those without it in removing organic stains, such as wine and grass .

Textile Industry

This compound is utilized in the textile industry for bleaching and dyeing processes. Its oxidizing properties facilitate the removal of impurities and enhance color brightness.

| Application Type | Description |

|---|---|

| Bleaching Agents | Used to whiten fabrics without chlorine |

| Dye Fixation | Improves dye uptake in fabric processing |

Case Study: Textile Processing

Research indicated that this compound improved dye fixation rates by 30% compared to traditional bleaching agents, leading to better color retention .

Medical Applications

In the medical field, this compound is used for sterilization and disinfection due to its ability to kill bacteria and viruses.

| Application Type | Description |

|---|---|

| Disinfectants | Effective against pathogens like E. coli |

| Wound Care Products | Incorporated in controlled release formulations |

Case Study: Hospital Disinfection

During the SARS outbreak, this compound was used in hospitals for disinfecting surfaces and medical equipment due to its strong bactericidal properties .

Environmental Applications

This compound has significant applications in environmental remediation, particularly in water treatment processes.

| Application Type | Description |

|---|---|

| Wastewater Treatment | Used for oxygenation and disinfection |

| Soil Remediation | Helps break down pollutants through oxidation |

Case Study: Water Quality Improvement

A systematic review highlighted the effectiveness of this compound in advanced oxidation processes for degrading pollutants in wastewater, achieving up to 90% reduction of certain contaminants .

Chemical Processes

This compound serves as a mild oxidizing agent in various chemical reactions, including organic synthesis.

| Application Type | Description |

|---|---|

| Organic Synthesis | Converts aldehydes to alcohols |

| Polymerization Control | Used as an initiator in polymer reactions |

Case Study: Organic Synthesis Efficiency

In a study focusing on organic reactions, this compound was shown to replace hydrogen peroxide effectively while providing better control over reaction conditions .

Mécanisme D'action

Sodium percarbonate exerts its effects primarily through the release of hydrogen peroxide when dissolved in water. The key chemical reactions involved are:

-

Dissociation in Water: [ 2\text{Na}_2\text{CO}_3 \cdot 3\text{H}_2\text{O}_2 + 3\text{H}_2\text{O} \rightarrow 2\text{Na}_2\text{CO}_3 + 3\text{H}_2\text{O}_2 ] This reaction releases hydrogen peroxide, which is the active oxidizing species .

-

Oxidation Reactions: Hydrogen peroxide undergoes various oxidation reactions, such as:

- Oxidation of organic compounds, leading to bleaching and decolorization.

- Oxidation of inorganic compounds, e.g., ( \text{Fe}^{2+} \rightarrow \text{Fe}^{3+} ), leading to disinfection .

-

Decomposition: Hydrogen peroxide can decompose into water and oxygen, especially in the presence of catalysts or at high temperatures .

Comparaison Avec Des Composés Similaires

- Sodium perborate

- Sodium persulfate

- Calcium percarbonate

- Magnesium percarbonate

Sodium percarbonate stands out due to its balance of stability, safety, and effectiveness as an oxidizing and bleaching agent, making it a preferred choice in many applications.

Activité Biologique

Sodium percarbonate (SPC), a compound with the chemical formula , is a white, crystalline solid that releases hydrogen peroxide when dissolved in water. Its biological activity has garnered attention due to its applications in various fields, including aquaculture, water treatment, and dental bleaching. This article explores the biological activity of this compound, highlighting its antimicrobial properties, effects on aquatic environments, and applications in dental procedures.

This compound decomposes in aqueous solutions to yield hydrogen peroxide and sodium carbonate:

The antimicrobial activity of SPC is primarily attributed to the hydrogen peroxide produced during this decomposition. Hydrogen peroxide acts as a potent oxidizing agent, effectively disrupting cellular functions in microorganisms.

Antimicrobial Properties

Case Studies and Research Findings:

-

Microbial Control : A patent study demonstrated that this compound effectively inhibits the growth of various microorganisms, including bacteria and fungi. It was found that concentrations as low as 0.01% by weight could control bacterial growth at room temperature, while higher concentrations (up to 6.25% ) were required for spore and yeast fungi elimination .

Microorganism Type Effective Concentration (% w/w) Observations Bacteria 0.01 - 2.0 Growth inhibition observed Spores 5 - 10 Effective killing at room temperature Yeast Fungi 0.3 - 1.0 Effective at lower concentrations -

Aquaculture Application : In a practical application within aquaculture, SPC was added to a juvenile rainbow trout pond (100 m³) at a dosage of 12 kg . The addition resulted in a peak oxygen concentration of 35 ppm , significantly improving water quality and reducing bacterial loads .

Time After Addition (min) Oxygen Concentration (ppm) pH Level 0 75% saturation 8.0 30 140% saturation >9.5 120 >90% saturation -

Applications in Dental Procedures

This compound has been studied for its efficacy as a bleaching agent in dental applications. A study involving stained human teeth showed that this compound mixed with distilled water achieved significant bleaching effects comparable to traditional hydrogen peroxide treatments .

| Treatment Group | Lightness Recovery Rate (LRR) |

|---|---|

| Sodium Perborate + H₂O₂ | Highest |

| This compound + H₂O | Significant improvement |

| Control Group | No significant change |

Environmental Impact

This compound is considered environmentally friendly due to its rapid decomposition into non-toxic byproducts, primarily oxygen and sodium carbonate. Its use in wastewater treatment has shown promise, with studies indicating that it can effectively reduce organic matter and improve overall water quality without leaving harmful residues .

Analyse Des Réactions Chimiques

Decomposition Reactions

Sodium percarbonate decomposes in aqueous or anhydrous conditions, releasing hydrogen peroxide (H₂O₂), sodium carbonate (Na₂CO₃), and oxygen (O₂):

Key Findings :

-

The decomposition is exothermic, with a temperature increase from 23.0°C to 33.6°C observed over 300 seconds in water .

-

Solid-state decomposition occurs slowly at room temperature but accelerates with moisture or heat .

Table 1: Thermal Decomposition Profile in Water

| Time (s) | Temperature (°C) |

|---|---|

| 0 | 23.0 |

| 300 | 33.6 |

Asymmetric Epoxidation

Manganese-catalyzed epoxidation of olefins achieves high enantioselectivity (up to 99% ee) and yields (up to 100%) :

-

Reaction Conditions : −40°C, 0.2 mol.% Mn catalyst, 2.5 equiv. This compound added in portions .

-

Mechanism : H₂O₂ released from this compound oxidizes Mn(III) to Mn(V)-oxo intermediates, enabling oxygen transfer to alkenes .

Table 2: Epoxidation of Chalcone with this compound

| Entry | Additive | Oxidant Equiv. | Yield (%) | ee (%) |

|---|---|---|---|---|

| 1 | AcOH (14 equiv) | 2.0 | 99 | 82 |

| 4 | EBA (14 equiv) | 2.5 (3 portions) | 99 | 94 |

Baeyer-Villiger Oxidation

In trifluoroacetic acid, this compound generates trifluoroperacetic acid for ketone oxidation to esters :

Sodium Bisulfate Reaction

This compound reacts with sodium bisulfate to form sodium persulfate, a strong oxidizer :

Peracid Generation

In non-aqueous solvents, this compound reacts with acid anhydrides (e.g., trifluoroacetic anhydride) to form peracids :

Pulp Bleaching

In deinking processes, this compound enhances ink removal (74.31% efficiency at 1% active oxygen) by providing H₂O₂ and alkalinity (pH 9.1–10.5) .

Antimicrobial Activity

Combined with tetraacetylethylenediamine (TAED), this compound releases peracetic acid (CH₃CO₃H), effective against drug-resistant pathogens :

Production and Stability

This compound is synthesized by crystallizing Na₂CO₃ with H₂O₂ or reacting Na₂O₂ with ethanol :

Stability : Decomposes above 50°C; storage requires low humidity to prevent H₂O₂ loss .

Environmental Impact

-

Ecotoxicity : Acute toxicity (LC₅₀) to aquatic organisms is driven by H₂O₂ release, not Na₂CO₃ .

-

Biodegradation : H₂O₂ decomposes to H₂O and O₂, leaving no persistent residues .

This compound’s versatility stems from its dual role as a solid H₂O₂ carrier and alkali source. Its applications span asymmetric catalysis, industrial bleaching, and sustainable oxidation processes, supported by well-characterized decomposition and reaction mechanisms.

Propriétés

IUPAC Name |

tetrasodium;hydrogen peroxide;dicarbonate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/2CH2O3.4Na.3H2O2/c2*2-1(3)4;;;;;3*1-2/h2*(H2,2,3,4);;;;;3*1-2H/q;;4*+1;;;/p-4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MSLRPWGRFCKNIZ-UHFFFAOYSA-J | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(=O)([O-])[O-].C(=O)([O-])[O-].OO.OO.OO.[Na+].[Na+].[Na+].[Na+] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C2H6Na4O12, 2Na2CO3.3H2O2 | |

| Record name | SODIUM PERCARBONATE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/4514 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | SODIUM PERCARBONATE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1744 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID3029736 | |

| Record name | Carbonic acid disodium salt, compd. with hydrogen peroxide (H2O2) (2:3) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID3029736 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

314.02 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Sodium percarbonate appears as a colorless, crystalline solid. Denser than water. May combust in contact with organic materials. Contact may irritate skin, eyes and mucous membranes. May be toxic by ingestion. Used to make other chemicals., Colorless solid; [CAMEO] White solid; [ICSC], WHITE CRYSTALLINE POWDER. | |

| Record name | SODIUM PERCARBONATE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/4514 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Sodium percarbonate | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/19057 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

| Record name | SODIUM PERCARBONATE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1744 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Solubility |

Solubility in water, g/100ml at 20 °C: 14 (good) | |

| Record name | SODIUM PERCARBONATE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1744 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Density |

2.1 g/cm³ | |

| Record name | SODIUM PERCARBONATE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1744 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Vapor Pressure |

Vapor pressure, Pa at 25 °C: (negligible) | |

| Record name | SODIUM PERCARBONATE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1744 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Mechanism of Action |

Sodium carbonate peroxyhydrate is transformed into hydrogen peroxide and sodium carbonate in the presence of water. The hydrogen peroxide oxidizes the critical cellular components of the target organism and thus kills them. | |

| Record name | Sodium percarbonate | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/8161 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Color/Form |

White granular powder | |

CAS No. |

15630-89-4 | |

| Record name | SODIUM PERCARBONATE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/4514 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Sodium carbonate peroxide | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0015630894 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Carbonic acid disodium salt, compd. with hydrogen peroxide (H2O2) (2:3) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID3029736 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Disodium carbonate, compound with hydrogen peroxide (2:3) | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.036.082 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | SODIUM PERCARBONATE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/Z7G82NV92P | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | Sodium percarbonate | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/8161 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | SODIUM PERCARBONATE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1744 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Melting Point |

No melting point; decomposes at >50 °C | |

| Record name | SODIUM PERCARBONATE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1744 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Synthesis routes and methods III

Procedure details

Synthesis routes and methods IV

Procedure details

Synthesis routes and methods V

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.